molecular formula C7H2F13NO B1303554 Tridecafluoroheptanamide CAS No. 2358-22-7

Tridecafluoroheptanamide

Cat. No.: B1303554
CAS No.: 2358-22-7
M. Wt: 363.08 g/mol
InChI Key: SMJYTRJJHRJAED-UHFFFAOYSA-N
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Description

Overview of PFAS Chemical Class in Contemporary Research

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic organofluorine chemicals. wikipedia.orgnih.gov There are thousands of distinct PFAS compounds, with some estimates suggesting as many as 7 million known chemicals. wikipedia.org A defining characteristic of PFAS is the presence of multiple fluorine atoms attached to an alkyl chain. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts a high degree of stability to these compounds. nih.gov This stability has led to their widespread use since the 1950s in a variety of consumer and industrial products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. wikipedia.orgnih.gov

However, the very stability that makes PFAS useful also contributes to their persistence in the environment, earning them the moniker "forever chemicals." wikipedia.orgmdpi.com Many PFAS, such as the well-studied perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are persistent organic pollutants that can bioaccumulate in wildlife and humans. wikipedia.org Research into the environmental fate and potential health effects of the vast number of PFAS compounds is ongoing and presents a significant scientific challenge. wikipedia.orgcanada.ca

Significance of Fluorinated Moieties in Molecular Design and Applications

The incorporation of fluorine atoms or fluorinated fragments into molecules is a widely used strategy in medicinal chemistry and materials science. acs.orgnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's characteristics. acs.orgmdpi.com

In drug design, the introduction of fluorine can affect a compound's potency, metabolic stability, membrane permeability, and how it binds to its biological target. acs.orgresearchgate.net For instance, the strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for controlling a drug's physical properties. researchgate.net Fluorine is also used to create bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov

Contextualization of Tridecafluoroheptanamide within the Broader Amide Chemistry Landscape

General Characteristics of Amide Functional Groups in Chemical Systems

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. byjus.comsolubilityofthings.com This linkage is known as an amide bond or, in the context of proteins, a peptide bond. libretexts.org Amides can be classified as primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to the nitrogen atom. scienceready.com.au

The presence of the electronegative oxygen and nitrogen atoms makes the amide group polar. chemistrytalk.org This polarity allows primary and secondary amides to participate in hydrogen bonding, which generally results in higher boiling points compared to other carbonyl compounds of similar molecular weight and contributes to their solubility in polar solvents like water. solubilityofthings.comchemistrytalk.org Unlike amines, amides are generally not basic due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. scienceready.com.au

Distinction and Research Relevance of Perfluorinated Alkyl Amides

Perfluorinated alkyl amides, such as this compound, are a specific subset of amides where the alkyl chain is fully fluorinated. The presence of the highly electronegative fluorine atoms along the carbon chain significantly influences the properties of the amide. This high degree of fluorination imparts properties such as high thermal and chemical stability. mdpi.com

Research into perfluorinated alkyl amides is driven by their potential applications in various fields, including as surfactants, lubricants, and repellents for dirt, water, and grease. canada.ca They are also of interest in medicinal chemistry, where the introduction of a perfluorinated chain can be used to modulate the lipophilicity and biological activity of a molecule. ontosight.aiontosight.ai The synthesis of fluorinated molecules can be challenging due to their poor reactivity and low solubility in common organic solvents. unimi.it

Chemical Identity and Structure of this compound

This compound is a primary amide with a seven-carbon chain where all possible hydrogen atoms on the alkyl portion have been replaced by fluorine.

IdentifierValue
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide nih.gov
CAS Number 2358-22-7 scbt.com
Molecular Formula C7H2F13NO scbt.com
Molecular Weight 363.08 g/mol scbt.com
Synonyms Perfluoroheptanamide chemicalbook.com

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its highly fluorinated structure.

PropertyValue
Melting Point 136 °C chemicalbook.comchemfish.com
Boiling Point (Predicted) 173.6 ± 40.0 °C chemicalbook.com
Density (Predicted) 1.681 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted) 12.89 ± 0.50 chemicalbook.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various chemical reactions. One reported method involves the reaction of an alkali metal with an alkyl chloride and a benzyl (B1604629) alcohol. biosynth.com Another synthetic route utilizes 2-fluoroethanol. biosynth.com

Applications and Research Interest

This compound and related perfluorinated amides have been investigated for a variety of applications. It is described as a fluorinated surfactant and is used in coatings to provide hydrophobic and oleophobic properties. biosynth.com Its structure makes it a candidate for use in materials science and potentially in the development of new pharmaceuticals. ontosight.aiontosight.ai The compound has also been noted in the context of environmental fate modeling of PFAS. novamechanics.com

Environmental and Health Considerations

As a member of the PFAS class of compounds, the environmental fate and potential health effects of this compound are areas of active research. The high stability of the carbon-fluorine bond suggests that it is likely to be persistent in the environment. nih.gov Studies have been conducted to screen for such persistent organic pollutants in industrial wastewater. mun.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYTRJJHRJAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13C(O)NH2, C7H2F13NO
Record name Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377827
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-22-7
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Supramolecular Chemistry and Self Assembly of Tridecafluoroheptanamide Analogues

Fluorous Interactions in Supramolecular Architectures

A primary driving force in the self-assembly of tridecafluoroheptanamide analogues is the fluorous interaction. This term describes the tendency of fluorinated organic molecules to segregate from their hydrocarbon counterparts, a phenomenon rooted in the unique nature of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms reduce the strength of van der Waals dispersion forces. Consequently, perfluoroalkyl chains tend to self-associate to minimize contact with other molecular segments, such as hydrocarbon chains or polar head groups.

These fluorous interactions are a combination of forces, including fluorine-fluorine (F···F) contacts, which are considered a strong attractive force in these systems. In the solid state, the supramolecular architecture is often stabilized by a network of numerous F···F contacts. This pronounced segregation effect, often termed the "fluorous effect," is a critical factor in directing the assembly of fluorinated molecules into distinct, phase-separated domains at the nanoscale.

Investigation of Supramolecular Assembly Mechanisms

Simultaneously, the bulky and lipophobic tridecafluoroheptyl chains segregate from the more polar amide linkages. This micro-phase separation is driven by the aforementioned fluorous effect. The result is often a hierarchical assembly process where hydrogen bonds establish local, directional order, and fluorous interactions dictate the larger-scale organization and packing of these primary structures. Computational studies and structural analyses have shown that in related systems, such as cocrystals of aromatic amides with perfluorinated compounds, the cooperation between hydrogen bonds and aryl-perfluoroaryl stacking interactions is crucial for the construction of the final architecture.

Formation of Nanofibers and Other Ordered Structures

The directional hydrogen bonding of the amide groups combined with the phase-segregation of the perfluorinated tails facilitates the formation of various ordered, high-aspect-ratio nanostructures. In many analogous systems, this self-assembly process leads to the creation of long, entangled nanofibers. These fibers are typically composed of a core stabilized by intermolecular hydrogen bonds, with the perfluorinated chains radiating outwards.

The process can be highly controlled, sometimes exhibiting characteristics of a "living supramolecular polymerization," where monomers add to the ends of growing fibrillar aggregates. Depending on the specific molecular structure and assembly conditions, other morphologies can also be achieved. For instance, related amphiphilic molecules are known to form nanoribbons, nanotubes, and even discrete nanospheres or hemimicelles in aqueous environments. The formation of these diverse structures highlights the versatility of combining amide and perfluoroalkyl moieties to direct supramolecular organization.

Impact of Perfluorinated Side Chains on Mesophase Behavior

The strong tendency of perfluorinated chains to micro-phase separate significantly influences the liquid crystalline (LC) behavior of molecules containing them. When incorporated into calamitic (rod-like) or discotic (disk-like) molecular architectures, these fluorinated segments promote the formation of highly ordered mesophases.

In calamitic liquid crystals, the presence of terminal perfluorinated chains often leads to the stabilization of smectic phases. Smectic phases are characterized by a layered arrangement of molecules. The immiscibility between the fluorinated tails and the molecular cores drives a nanosegregation that results in well-defined lamellar structures. For example, calamitic fluorinated mesogens have been shown to form smectic LC structures upon cooling from an isotropic liquid state. Similarly, discotic molecules functionalized with perfluorinated chains can stack to form columnar phases, where the columns are stabilized by core-core interactions (e.g., π-π stacking) and surrounded by a "sea" of segregated fluorinated chains.

Compound TypePerfluorinated Chain LengthObserved Mesophase
Calamitic Fluorinated Sulfonic Acid-(CF₂)₂O(CF₂)₂-Smectic LC Phase
Cholesterol-based Derivative-CO(CF₂)₆CF₃Smectic A (SmA) Phase
Biphenyl Derivative-C₆F₁₃Highly Ordered Smectic Phases

Under certain conditions, discotic liquid crystals can form a plastic mesophase, also known as a plastic crystal. uni-bayreuth.de This state is a unique phase of matter that is positionally ordered in three dimensions like a crystal but exhibits rotational disorder, a characteristic more typical of a liquid. uni-bayreuth.derri.res.in The transition from a rigid crystal to a plastic mesophase involves molecules gaining rotational mobility about their lattice positions. uni-bayreuth.de This transition requires relatively low energy, resulting in a small transition enthalpy that can be detected by thermal analysis. uni-bayreuth.de

In columnar phases formed by discotic molecules, charge mobility is highly dependent on the rotational order of the molecules within a column. researchgate.net The ability of molecules to rotate or "tumble" affects the electronic coupling between adjacent aromatic cores. researchgate.net While complete rotational freedom can average out optimal orbital overlap, the introduction of features that "lock" molecules into favorable relative orientations can enhance properties like charge mobility. researchgate.net In some triphenylene (B110318) derivatives, a highly ordered helical plastic phase with enhanced charge mobility has been observed at low temperatures. researchgate.net This indicates that controlling the rotational dynamics of molecules within a self-assembled structure is a key strategy for tuning the functional properties of the resulting material. researchgate.net

Thermodynamic Characterization of Supramolecular Systems (e.g., using DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermodynamics of phase transitions in supramolecular systems, including those formed by this compound analogues. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).

In a typical DSC thermogram for a liquid crystalline material, distinct peaks signify different phase transitions. rri.res.in An endothermic peak on heating can represent a crystal-to-crystal transition, melting from a crystal to a liquid crystal phase, or clearing from a liquid crystal phase to an isotropic liquid. rri.res.in Exothermic peaks upon cooling represent the reverse processes. For instance, studies on calamitic fluorinated mesogens have used DSC to identify a crystal-to-crystal transition at 150 °C, followed by isotropization at 218 °C. rri.res.in The enthalpy values associated with these transitions provide insight into the degree of molecular ordering and the strength of the interactions being disrupted or formed.

Phase Transition Data from DSC Analysis of Fluorinated Liquid Crystals
Compound TypeTransitionTemperature (°C)Enthalpy (kJ/mol)
Cholesterol Derivative 1Solid-LC (Melting)83.81.1
LC-Isotropic (Clearing)145.91.1
Cholesterol Derivative 2Solid-LC (Melting)134.913.0
LC-Isotropic (Clearing)171.15.7
Calamitic Sulfonic AcidCrystal-Crystal150N/A
LC-Isotropic (Clearing)218N/A

Environmental Fate and Remediation Research of Perfluorinated Amides, Including Tridecafluoroheptanamide

Environmental Persistence and Stability of Perfluorinated Compounds

The defining characteristic of perfluorinated compounds, including Tridecafluoroheptanamide, is their exceptional persistence in the environment. This stability stems from their unique chemical structure, which makes them resistant to many natural degradation processes.

The foundation of the persistence of PFAS lies in the extraordinary strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest single covalent bonds in organic chemistry. The high electronegativity of the fluorine atom creates a short, strong, and highly polarized bond with the carbon atom. This high bond energy means that a significant amount of energy is required to break it, rendering the perfluorinated carbon chain highly resistant to chemical and biological attack. Like other halogenated organic compounds, this chemical structure contributes to their tendency to persist and accumulate in the environment. nih.gov

Due to the strength of the C-F bond, perfluorinated compounds like this compound are exceptionally resistant to most conventional environmental degradation pathways. They are generally not susceptible to hydrolysis, photolysis, or microbial degradation under typical environmental conditions. nih.gov Studies on various PFAS have shown their recalcitrance to both oxidative and reductive processes that typically break down organic pollutants in the environment. researchgate.net While the perfluorinated chain is highly stable, the amide functional group in this compound could potentially be a site for transformation, although it is also known to be relatively stable.

Table 1: Summary of Resistance to Environmental Degradation Pathways

Degradation PathwayResistance Level for Perfluorinated ChainNotes
Hydrolysis HighThe C-F bond is not susceptible to breaking by water. The amide bond can undergo hydrolysis, but this process is generally slow for perfluorinated amides under neutral pH conditions.
Photolysis HighPerfluorinated compounds do not typically absorb sunlight at wavelengths available in the lower atmosphere, making direct photolytic degradation minimal. nih.gov
Microbial Degradation HighThe fluorine atoms shield the carbon backbone from enzymatic attack by microorganisms. nih.gov
Oxidation HighResistant to environmental oxidants like hydroxyl radicals in water, though atmospheric oxidation of volatile precursors can occur.
Reduction HighResistant to common environmental reductive processes.

Behavior in Environmental Compartments

Once released into the environment, this compound, like other PFAS, partitions into different environmental compartments—water, soil, sediment, and biota—based on its specific physicochemical properties.

The environmental behavior of PFAS in water is complex. While the long perfluorinated tail of this compound is hydrophobic (water-repelling), the amide functional group is polar, which can impart some degree of water solubility. Generally, PFAS are present in various water bodies globally. nih.gov

As established, this compound is expected to be highly stable in aqueous environments. It is resistant to hydrolysis under typical environmental pH conditions and is not expected to undergo significant direct photolysis from sunlight. nih.gov This stability means that once it enters aquatic systems, it can persist for extended periods, allowing for long-range transport via ocean currents.

In soil and sediment, the behavior of this compound is governed by adsorption and desorption processes. The mobility of PFAS in soil is influenced by several factors, including the organic matter content, soil pH, and the presence of clay minerals. nih.govnih.gov The hydrophobic perfluorinated chain tends to associate with organic carbon in soil and sediment, while the polar amide head can interact with charged mineral surfaces. nih.gov

Generally, longer-chain PFAS like those related to this compound tend to be less mobile and adsorb more strongly to soil and sediment compared to shorter-chain compounds. researchgate.net However, the mobility can still be significant, potentially leading to the contamination of groundwater resources. Desorption, the release of the compound from soil particles back into the water, can be a slow process, creating a long-term source of contamination. researchgate.net

A significant concern with persistent chemicals is their potential to bioaccumulate, or build up, in living organisms. PFAS have been detected in a wide range of wildlife and humans globally. nih.gov The bioaccumulation potential of a specific PFAS compound is related to its chain length and functional group.

Longer-chain perfluorinated compounds generally have a higher potential for bioaccumulation. They can bind to proteins in the blood and accumulate in organs such as the liver. While specific bioaccumulation data for this compound is limited, its structure suggests a potential for accumulation in organisms. Furthermore, perfluorinated amides can act as precursors, transforming into other persistent and bioaccumulative PFAS, such as perfluorinated carboxylic acids, within an organism.

Table 2: Summary of this compound Behavior in Environmental Compartments

Environmental CompartmentKey ProcessesExpected Behavior
Aqueous Environments Solubility, Transport, StabilityHigh stability against hydrolysis and photolysis; potential for long-range transport in water systems.
Soil and Sediment Adsorption, Desorption, LeachingAdsorbs to organic matter and mineral surfaces; mobility is dependent on soil type and conditions, with potential for groundwater contamination. nih.govnih.gov
Biota Uptake, BioaccumulationPotential to bioaccumulate in organisms, binding to proteins and accumulating in tissues; may act as a precursor to other PFAS.

Advanced Oxidation Processes (AOPs) for Degradation of Perfluorinated Amides

Advanced Oxidation Processes (AOPs) represent a class of in-situ treatment methods designed to generate highly reactive radicals for the degradation of persistent pollutants like perfluorinated amides. mdpi.com These processes are often assisted by catalysts or external energy sources. mdpi.com For per- and polyfluoroalkyl substances (PFAS), AOPs such as photocatalysis, electrochemical oxidation, and sonochemical processes are prominent. citedrive.comredalyc.org The primary degradation pathways in AOPs involve the rapid breakdown of long-chain PFAS into short-chain intermediates, accompanied by defluorination. mdpi.com

Ultraviolet (UV)-Based AOPs

Ultraviolet (UV)-based AOPs are a significant area of research for PFAS remediation. researchgate.net These processes utilize UV light, often in combination with other agents, to generate potent oxidizing species. The direct photolysis of PFAS using UV light alone, particularly UVC (254 nm), has shown negligible degradation for compounds like Perfluorooctanoic acid (PFOA). researchgate.net However, when coupled with oxidants such as persulfate (S₂O₈²⁻), hydrogen peroxide (H₂O₂), or photocatalysts like Titanium dioxide (TiO₂), the efficacy of degradation increases significantly. mdpi.comnih.gov

The activation of persulfate by UV light generates sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential (2.6–3.1 eV) and are effective in degrading PFAS. mdpi.comnih.gov Similarly, UV/H₂O₂ systems produce hydroxyl radicals (•OH), another powerful oxidant. mdpi.com Heterogeneous photocatalysis, often employing semiconductor materials like TiO₂, is one of the most studied AOPs for PFAS degradation. redalyc.orgmdpi.com When the photocatalyst is irradiated with UV light, it generates electron-hole pairs, which in turn produce reactive oxygen species that can decompose PFAS. encyclopedia.pub The efficiency of these processes is influenced by factors such as pH, with lower pH values generally favoring degradation. nih.gov

Degradation Pathways and Efficiency

The degradation of perfluorinated compounds by AOPs generally begins with an attack by reactive radicals on the functional group of the molecule. encyclopedia.pub For a perfluorinated carboxylic acid (PFCA), this involves an initial oxidation that leads to decarboxylation, forming a perfluoroalkyl radical. encyclopedia.pub This radical then undergoes a series of reactions, leading to the sequential elimination of CF₂ units, a process often referred to as "unzipping". encyclopedia.pub This step-wise process results in the formation of shorter-chain PFCAs. mdpi.com

The efficiency of UV-based AOPs can vary widely depending on the specific process and conditions. For PFOA, degradation efficiencies in photooxidation processes have been reported to range from 9% to 100%. nih.gov For instance, a system using persulfate activated by a Xenon lamp achieved complete degradation of PFOA within 4 hours. redalyc.org The addition of oxidants or photocatalysts generally enhances the degradation efficiency compared to direct photolysis. nih.gov

Table 1: Examples of Degradation Efficiency in UV-Based AOPs for PFOA

ProcessConditionsDegradation Efficiency (%)Defluorination Efficiency (%)Reference
UV/PersulfateXenon lamp (220-460 nm), 4h100Not specified, but noted formation of shorter-chain PFCAs redalyc.org
Photocatalysis (TiO₂)254 nm UV light, 4h100Not specified mdpi.com
Photocatalysis (MIL-125-NH₂)450 W mercury lamp, 24h98.966.7 mdpi.com

By-product Formation and Identification

The degradation of long-chain perfluorinated amides and other PFAS through AOPs typically results in the formation of various transformation products. A common outcome of the degradation process is the generation of shorter-chain perfluorinated compounds, particularly perfluorinated carboxylic acids (PFCAs). redalyc.orgmdpi.com This occurs through the stepwise removal of CF₂ groups from the parent molecule. redalyc.org

Monitoring and Detection of Perfluorinated Amides in Environmental Samples

The monitoring and detection of perfluorinated amides and other PFAS in the environment are critical due to their persistence and potential for bioaccumulation. acs.org Analytical chemistry has evolved significantly to allow for the detection of these compounds at very low concentrations, often in the parts-per-trillion (ng/L) range. nih.gov

Analysis in Wastewater, Surface Water, Groundwater, Soil, Biosolids, Sediment, and Fish Tissue

The standard and most widely used method for the quantitative analysis of PFAS in various environmental matrices is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov This technique offers high sensitivity and selectivity, which is necessary for detecting the low concentrations of PFAS typically found in the environment. researchgate.net

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. nih.gov For different matrices, specific methodologies have been developed. The U.S. Environmental Protection Agency (EPA) has published standardized methods for PFAS analysis. For instance, EPA Method 1633 is a validated method for the detection of 40 different PFAS compounds in a wide array of environmental media, including wastewater, surface water, groundwater, soil, biosolids, sediment, and fish tissue. useforesight.io This method provides a standardized approach to ensure consistent and reliable detection of PFAS for monitoring and regulatory purposes. useforesight.ioepa.gov

Table 2: Analytical Approaches for PFAS in Environmental Matrices

MatrixPrimary Analytical TechniqueCommon Sample PreparationRelevant EPA Method
Wastewater, Surface Water, GroundwaterLC-MS/MSSolid-Phase Extraction (SPE)EPA 1633 useforesight.io
Soil, Sediment, BiosolidsLC-MS/MSSolvent Extraction followed by SPEEPA 1633 useforesight.io
Fish TissueLC-MS/MSSolvent Extraction, Dispersive SPEEPA 1633 useforesight.io

Methodological Advancements for PFAS Detection

Research in PFAS analysis is continuously advancing to overcome the challenges associated with the vast number of compounds and their presence in complex matrices. epa.gov Methodological advancements include both improvements to existing techniques and the development of novel approaches.

Targeted vs. Non-Targeted Analysis: While traditional methods focus on targeted analysis for a specific list of known PFAS, there is a growing use of non-targeted analysis using high-resolution mass spectrometry (HRMS). epa.gov HRMS allows for the identification of all known and unknown analytes in a sample, which is crucial for discovering new or emerging PFAS and transformation products that would be missed by targeted methods. epa.gov

Emerging Detection Technologies: There is a significant need for rapid, low-cost, and field-deployable methods for PFAS detection. researchgate.net To meet this demand, researchers are developing sensor-based technologies. These include optical and electrochemical sensors that can provide near real-time analysis. mdpi.comxjtlu.edu.cn For example, photoelectrochemical (PEC) sensing platforms and fluorescence-based aptasensors are being developed for the sensitive detection of specific PFAS like PFOA in water samples. researchgate.netnih.gov While still in development, these sensor technologies hold promise for complementing traditional laboratory methods, enabling more frequent and widespread monitoring. mdpi.com

Screening Methods: Another advancement is the development of methods that can measure the total amount of organofluorine in a sample. EPA Method 1621, for instance, measures Adsorbable Organic Fluorine (AOF) using Combustion Ion Chromatography (CIC). useforesight.io This serves as a broad screening tool to determine if any fluorinated organic compounds, including PFAS, are present in a water sample. useforesight.io

Advanced Analytical Methodologies for Tridecafluoroheptanamide Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Tridecafluoroheptanamide from complex matrices and for its precise quantification. The selection of a specific technique is contingent on the physicochemical properties of the compound and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, mass spectrometry)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a primary technique for the analysis of non-volatile PFAS like this compound. nih.gov Reversed-phase HPLC is a commonly employed method for the separation of PFAS. halocolumns.com However, challenges can arise with highly polar compounds, which may exhibit insufficient retention on conventional C18 columns. restek.combiblioboard.com

The use of advanced column chemistries, such as those with positively charged surfaces, can improve the retention of shorter-chain and more polar PFAS. halocolumns.com Detection is most effectively achieved using mass spectrometry, which offers high sensitivity and selectivity. nih.gov Electrospray ionization (ESI) is a common interface for HPLC-MS, as it is well-suited for polar compounds. biblioboard.com While UV detection is a simpler option, many PFAS, including this compound, lack a strong UV chromophore, making this method less sensitive and specific compared to MS. acs.orgnih.gov

Table 1: Representative HPLC Parameters for PFAS Analysis
ParameterTypical Conditions
ColumnReversed-phase C18 or specialized columns for polar compounds
Mobile PhaseGradient elution with water and methanol or acetonitrile, often with additives like ammonium acetate
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
DetectorTandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ufl.educreative-proteomics.com While this compound itself is not highly volatile, GC-MS can be applied to the analysis of related, more volatile PFAS amides. acs.orgnih.gov For less volatile compounds like perfluoroalkyl carboxylic acids (PFCAs), derivatization is often required to increase their volatility and improve their chromatographic behavior. researchgate.net

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. gcms.cz The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation patterns. ufl.edu Chemical ionization (CI) can be a useful alternative to the more common electron ionization (EI) for certain analytes, as it is a "softer" ionization technique that can result in less fragmentation and a more prominent molecular ion peak. nih.gov

Table 2: Representative GC-MS Parameters for PFAS Analysis
ParameterTypical Conditions
ColumnMid-polarity capillary column (e.g., 5%-phenyl-methylpolysiloxane)
Carrier GasHelium
Injection ModeSplitless or Pulsed Splitless
Temperature ProgramInitial hold at a low temperature, followed by a ramp to a higher temperature (e.g., 40°C to 250°C)
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
DetectorMass Spectrometer (Quadrupole, Orbitrap)

Thin-Layer Chromatography (TLC) in Radiolabeled Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of components in a mixture. umich.eduyoutube.comkhanacademy.org In the context of PFAS research, radio-TLC is particularly valuable for studies involving radiolabeled compounds. nih.gov This technique is used to determine the purity and stability of radiolabeled PFAS, such as those labeled with fluorine-18 (¹⁸F). acs.org

In these studies, a small amount of the radiolabeled sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (the coating on the plate) and the mobile phase (the solvent). khanacademy.org After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. nih.gov This allows for the quantification of the intact radiolabeled this compound versus any radiolabeled impurities or degradation products, such as free fluoride ions. acs.org This methodology is crucial in preclinical studies to assess the stability of the compound in biological matrices and to track its distribution in vivo. acs.org

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for assessing its purity. These methods provide detailed information about the molecular framework and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is exceptionally informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The ¹⁹F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments within the molecule. nih.gov

The chemical shifts of the fluorine signals can be used to identify the various -CF₂- groups and the terminal -CF₃ group in the perfluorinated alkyl chain. ucsb.edu By analyzing the coupling patterns between different fluorine nuclei, it is possible to confirm the connectivity of the carbon chain. Furthermore, ¹⁹F NMR can be used to study the interaction of this compound with other molecules, as changes in the chemical environment of the fluorine atoms will be reflected in the spectrum. researchgate.net This technique is a robust method for confirming the identity and assessing the purity of synthesized this compound. digitellinc.com

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Groups (Relative to CFCl₃)
Fluorine EnvironmentTypical Chemical Shift Range (ppm)
-CF₃-80 to -85
-CF₂- adjacent to C=O-117 to -122
Internal -CF₂- groups-122 to -127

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic separation technique like HPLC or GC, it provides both separation and identification of the analyte. nih.govufl.edu

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard-resolution MS by providing highly accurate mass measurements. thermofisher.comreading.ac.uk Instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR-MS) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. uconn.edunih.gov This level of precision allows for the unambiguous determination of the elemental formula of this compound, as it can distinguish between compounds with very similar nominal masses. thermofisher.comlabrulez.com HRMS is also invaluable for identifying potential metabolites or degradation products in complex samples, as the accurate mass data can be used to propose chemical formulas for unknown compounds. reading.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify the molecular structure and functional groups within a compound. The method operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, its molecules absorb energy at frequencies corresponding to these vibrations. uci.edu This absorption pattern creates a unique spectral "fingerprint," allowing for the qualitative identification of the material. uci.eduwebsite-files.com

FTIR spectrometry measures all infrared frequencies simultaneously, offering a significant advantage in speed and signal-to-noise ratio over older dispersive techniques. uci.edu The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups.

For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to its amide group and its extensive carbon-fluorine backbone. The primary amide functional group gives rise to several distinct peaks:

N-H Stretching: Primary amides typically show a pair of peaks in the 3370-3170 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds. spectroscopyonline.com

C=O Stretching (Amide I band): A strong absorption peak between 1680 and 1630 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. spectroscopyonline.comnih.gov

N-H Bending (Amide II band): This band appears in the 1640-1620 cm⁻¹ range for primary amides. youtube.com

The highly fluorinated alkyl chain produces very strong and characteristic absorption bands.

C-F Stretching: The carbon-fluorine bonds are responsible for intense absorption peaks typically found in the 1400-1000 cm⁻¹ region. libretexts.org

The analysis of these characteristic peaks allows for the confirmation of the amide structure and the presence of the perfluorinated chain in a sample of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3370 - 3170 Medium-Strong
C=O Stretch (Amide I) 1680 - 1630 Strong
N-H Bend (Amide II) 1640 - 1620 Medium
C-F Stretch 1400 - 1000 Very Strong

Advanced Techniques for Complex Mixture Analysis

The analysis of this compound in complex environmental or biological matrices presents significant challenges due to the presence of numerous interfering substances. epa.gov To achieve accurate and reliable detection and quantification, advanced analytical techniques are required that offer high selectivity and sensitivity. Methods combining powerful separation capabilities with high-resolution and accurate-mass detection are essential for distinguishing the target analyte from matrix components and for identifying potential metabolites or degradation products.

HPLC-MS Orbitrap for Metabolite Evaluation

High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (HPLC-MS Orbitrap) is a state-of-the-art technique for the analysis of per- and polyfluoroalkyl substances (PFAS) and their metabolites. nih.govresearchgate.net This method combines the separation power of HPLC with the high-resolution accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer. thermofisher.com

The Orbitrap MS provides exceptional mass accuracy (typically below 5 ppm) and high resolving power, which allows for the confident identification of compounds based on their elemental composition. researchgate.net This is particularly valuable in untargeted metabolomics, where the goal is to identify all detectable metabolites in a sample, including previously unknown compounds. koreascience.krnih.gov For this compound, this technique can be used to screen for potential biotransformation products, providing insights into its metabolic fate. metaboanalyst.ca The high sensitivity of the system enables the detection of trace-level concentrations, which is critical for monitoring persistent organic pollutants in various matrices. thermofisher.comthermofisher.com

The use of an Orbitrap platform allows for both targeted quantification of known analytes and non-targeted screening for unknown PFAS compounds within the same sample extract. thermofisher.comlcms.cz This dual capability makes it an efficient and comprehensive tool for evaluating the metabolic profile of this compound.

Table 2: Key Features of HPLC-MS Orbitrap for Metabolite Analysis

Feature Description Advantage for this compound Analysis
High-Resolution Accurate-Mass (HRAM) Measures mass-to-charge ratio with high precision and accuracy (<5 ppm). Enables confident elemental composition determination and reduces false positives.
High Sensitivity Capable of detecting analytes at very low concentrations (pg/g or ng/L levels). thermofisher.com Crucial for trace analysis in environmental and biological samples.
Targeted & Non-Targeted Analysis Can be used to quantify known compounds and screen for unknown metabolites. lcms.cz Provides a comprehensive metabolic profile and allows for the discovery of novel biotransformation products.
Retrospective Analysis HRAM data can be re-interrogated later to search for newly identified compounds without re-analyzing the sample. thermofisher.com Increases workflow efficiency and allows for historical data mining.

Solid-Phase Microextraction (SPME) for Volatile Organic Compounds

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile organic compounds from various matrices, including water and air. mdpi.comsigmaaldrich.com The principle of SPME is based on the partitioning of analytes between the sample matrix and a coated fiber. nih.gov The fiber, coated with a specific stationary phase, is exposed to the sample (or its headspace), where it adsorbs the target analytes. researchgate.net Following extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often by mass spectrometry (MS). chromatographyonline.com

SPME-GC-MS is a valuable complementary technique to LC-MS for a more complete analysis of PFAS, as it excels at detecting neutral and volatile species that are less amenable to LC-MS analysis. shimadzu.comshimadzu.com This can include volatile precursors or degradation products of this compound, such as fluorotelomer alcohols. chromatographyonline.comthermofisher.com Key advantages of SPME include its simplicity, minimal solvent usage, reduced risk of contamination, and ease of automation. sigmaaldrich.comshimadzu.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

Table 3: Common SPME Fiber Coatings and Their Applications

Fiber Coating Material Abbreviation Primary Application
Polydimethylsiloxane PDMS Nonpolar volatile and semi-volatile compounds. mdpi.com
Divinylbenzene/Carboxen/PDMS DVB/CAR/PDMS Broad range of volatile compounds, including small molecules.
Polyacrylate PA Polar semi-volatile compounds.
Divinylbenzene/PDMS DVB/PDMS Volatile compounds, suitable for flavors and fragrances. mdpi.com

Quality Control and Validation Procedures in Analytical Research

To ensure that data generated from the analysis of this compound is accurate, reliable, and reproducible, rigorous quality control (QC) and method validation procedures are essential. thegreenforum.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established validated methods for PFAS analysis, such as EPA Method 1633, which provide a framework for the required QC procedures. azom.comserdp-estcp.militrcweb.org

Method validation involves documenting the precision and accuracy of the analytical method for its intended purpose. serdp-estcp.mil This process assesses several key performance characteristics. A laboratory must demonstrate its initial capability by meeting specific criteria for analyte recovery and precision. Ongoing quality control measures include the regular analysis of blanks, duplicates, and spiked samples to monitor for contamination and ensure the method remains under control. ccbasilea-crestocolmo.org.uynih.gov

Key validation and QC parameters include:

Method Blank: A sample free of analyte that is processed alongside experimental samples to check for contamination from reagents, glassware, or the instrument itself. nih.gov

Matrix Spike: A sample to which a known concentration of the analyte is added before extraction. It is used to assess the accuracy of the method in a specific sample matrix. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among replicate measurements, typically expressed as relative standard deviation (RSD).

Accuracy: The closeness of a measured value to the true value, often assessed through spike recovery studies and the analysis of certified reference materials.

Adherence to these QC and validation protocols is critical for generating defensible data in research and regulatory monitoring of persistent organic pollutants like this compound. ccbasilea-crestocolmo.org.uy

Table 4: Key Parameters for Analytical Method Validation

Parameter Definition Purpose
Accuracy Closeness of the test results to the true value. Assesses systematic error of the method.
Precision Degree of scatter between a series of measurements. Evaluates the random error of the method.
Specificity/Selectivity Ability to assess the analyte unequivocally in the presence of other components. Ensures the method is not affected by interferences.
Limit of Detection (LOD) Lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Defines the lower limit of detection for the method.
Limit of Quantitation (LOQ) Lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Defines the lower limit for reliable quantification.
Linearity & Range Ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. Establishes the working range of the method.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Indicates the method's reliability during normal usage.

Computational Chemistry and Modeling of Tridecafluoroheptanamide and Perfluorinated Systems

Theoretical Frameworks for Understanding Molecular Structure and Dynamics

A variety of theoretical frameworks are employed to model the intricacies of molecular systems. These range from highly accurate quantum mechanical methods that describe the electronic behavior of a molecule to classical mechanics approaches that can simulate the dynamics of large molecular assemblies over time.

Quantum Mechanics (QM) and Electronic Structure Theory

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and bonding in molecules. nih.gov Methods based on QM can elucidate properties that are governed by the distribution of electrons, such as molecular geometry, charge distribution, and reactivity. nih.govnih.gov

For a molecule like Tridecafluoroheptanamide, QM calculations can provide detailed information about its three-dimensional structure, the polarity of its bonds, and the distribution of electrostatic potential on its surface. A key feature of perfluorinated compounds is the high electronegativity of fluorine atoms, which significantly influences the electronic properties of the molecule. QM methods such as Density Functional Theory (DFT) are particularly well-suited for studying these effects. nih.govmdpi.com DFT calculations can be used to determine the optimized geometry of this compound, the energies of its molecular orbitals (HOMO and LUMO), and its vibrational frequencies. mdpi.com This information is crucial for predicting the molecule's stability and spectroscopic signatures. nih.govrsc.org

Table 1: Key Areas of Application for Quantum Mechanics in the Study of this compound

Application Area Description
Geometry Optimization Determination of the most stable three-dimensional arrangement of atoms.
Electronic Structure Analysis Calculation of molecular orbital energies, electron density distribution, and electrostatic potential.
Spectroscopic Prediction Simulation of infrared, Raman, and NMR spectra to aid in experimental characterization.

| Reactivity Indices | Calculation of parameters that predict the sites of electrophilic and nucleophilic attack. |

Classical Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed picture of the electronic structure, it is computationally expensive for large systems or for simulating molecular motion over extended periods. lsbu.ac.uk Classical Molecular Dynamics (MD) simulations address this by treating atoms as classical particles interacting through a defined force field. uchicago.edunih.gov A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. acs.orgresearchgate.net

MD simulations of this compound would allow for the study of its dynamic behavior, such as conformational changes and interactions with other molecules or surfaces. uchicago.edu For instance, simulations could model how this compound molecules aggregate in different solvents or how they interact with a solid surface to form a coating. The development of accurate force fields for fluorinated molecules is an active area of research, as the unique properties of fluorine require careful parameterization to be modeled realistically. uchicago.eduacs.orgresearchgate.net

Statistical Mechanics Applications

Statistical mechanics bridges the gap between the microscopic properties of molecules, as calculated by QM or MD, and the macroscopic properties of a system, such as temperature, pressure, and thermodynamic quantities. nih.gov By applying the principles of statistical mechanics to the ensembles of molecular configurations generated by MD simulations, it is possible to calculate thermodynamic properties like free energy, enthalpy, and entropy. nih.gov

For this compound, statistical mechanics can be used to predict its phase behavior, solubility in different solvents, and partitioning between different environmental compartments. nih.gov For example, the octanol-water partition coefficient (log Kow), a crucial parameter for assessing the environmental fate of a chemical, can be estimated using computational methods rooted in statistical mechanics. nih.gov

Computational Approaches to Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a particular property. wikipedia.orgnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new, untested compounds. nih.gov

A QSAR study on a series of perfluorinated amides, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be based on various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govyoutube.com For example, a QSAR model could be developed to predict the toxicity of perfluorinated amides based on descriptors such as the length of the perfluorinated chain, the molecular weight, and calculated electronic properties. nih.govnih.gov

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers powerful methods for predicting the chemical reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, understanding its reactivity is crucial for assessing its stability in various environments and its potential to undergo transformations.

The high degree of fluorination in this compound imparts significant chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the perfluorinated chain highly resistant to chemical attack. However, the amide functional group is a potential site for chemical reactions, such as hydrolysis.

Quantum mechanical calculations can be used to model the reaction pathways for the hydrolysis of this compound. By calculating the energies of the reactants, transition states, and products, it is possible to determine the activation energy of the reaction and thus predict its rate. Such studies can reveal whether the reaction is likely to occur under specific conditions of pH and temperature. While the perfluoroalkyl chain is generally unreactive, computational studies on related polyfluorinated amides suggest that the amide bond itself can be susceptible to enzymatic hydrolysis. nih.gov

Modeling of Intermolecular Interactions, including Fluorous Interactions

The interactions between molecules govern the physical properties of a substance, such as its melting point, boiling point, and solubility. For perfluorinated compounds like this compound, intermolecular interactions are particularly unique due to the presence of the highly fluorinated chain.

In addition to standard intermolecular forces like dipole-dipole interactions and hydrogen bonding (involving the amide group), perfluorinated systems exhibit "fluorous" interactions. These interactions arise from the tendency of fluorinated and non-fluorinated (hydrocarbon) segments to segregate from each other. nih.gov This behavior is a consequence of the low polarizability of the C-F bond and the unique electronic properties of fluorine.

Molecular dynamics simulations are an excellent tool for studying these intermolecular interactions. By simulating a system containing multiple this compound molecules, it is possible to observe how they arrange themselves and to calculate the interaction energies between them. Such simulations can reveal the formation of organized structures, such as aggregates or layers, driven by both hydrogen bonding between the amide groups and the segregation of the perfluorinated chains. nih.gov For instance, in systems containing both this compound and hydrocarbon molecules, MD simulations would likely show a phase separation at the molecular level, a hallmark of fluorous interactions.

Table 2: Compound Names Mentioned in the Article

Compound Name

Computational Design and Screening of Fluorinated Molecules

The rational design of novel fluorinated molecules like this compound is a key area where computational methods have a significant impact. These techniques enable the systematic exploration of chemical space and the high-throughput screening of potential derivatives with desired properties.

Computational methods are instrumental in exploring the vast chemical space of fluorinated compounds to identify novel derivatives of this compound with tailored functionalities. By systematically modifying the molecular structure of this compound in silico, researchers can generate a large library of virtual compounds. Quantum chemical calculations can then be employed to predict the fundamental properties of these derivatives, such as their electronic structure, reactivity, and stability.

For instance, substituting different functional groups onto the amide moiety or altering the length of the perfluorinated carbon chain can lead to derivatives with varied physicochemical properties. The following table illustrates a hypothetical exploration of the chemical space around this compound by suggesting potential modifications and their anticipated impact on key molecular descriptors, which would be calculated using computational methods.

Derivative ModificationPredicted Impact on Dipole MomentPredicted Impact on PolarizabilityPotential Application Area
Substitution of amide hydrogen with a methyl groupDecreaseIncreaseModified solubility characteristics
Introduction of a hydroxyl group on the alkyl chainIncreaseSlight IncreaseEnhanced hydrogen bonding capability
Elongation of the perfluoroalkyl chainSlight DecreaseSignificant IncreaseIncreased lipophilicity and thermal stability
Replacement of the amide with a thioamide groupIncreaseIncreaseAltered electronic properties and reactivity

This systematic exploration allows for the identification of promising candidates for synthesis and experimental validation, thereby streamlining the discovery process.

Computational screening significantly accelerates the molecular design process by prioritizing candidates with the highest probability of success. Instead of synthesizing and testing a large number of compounds, which is both time-consuming and resource-intensive, computational models can quickly evaluate thousands of virtual molecules. High-throughput virtual screening (HTVS) can be used to filter large compound libraries based on predicted properties such as binding affinity to a biological target or specific material properties.

The process typically involves a multi-step approach, starting with simple, computationally inexpensive methods to filter out undesirable compounds, followed by more accurate and demanding calculations for a smaller, more promising subset. This hierarchical approach is crucial for efficiently navigating the vast chemical landscape of fluorinated molecules.

Advanced Algorithms and Software Development in Computational Chemistry

The accuracy and efficiency of computational studies on this compound and other perfluorinated systems are highly dependent on the underlying algorithms and software. Continuous development in these areas is crucial for tackling increasingly complex chemical problems.

Several software packages are available for performing these calculations. Open-source software like GAMESS (General Atomic and Molecular Electronic Structure System) provides a wide range of quantum chemistry calculations, including DFT. ameslab.gov Commercial software packages also offer specialized tools and optimized algorithms for modeling complex molecular systems. For the nontargeted analysis of per- and polyfluoroalkyl substances (PFAS), specialized software like FluoroMatch has been developed to automate data processing. nih.gov

The development of new algorithms, such as those that can more accurately account for the strong electron correlation effects in highly fluorinated systems or that can efficiently simulate long-timescale events, is an active area of research. These advancements will enable more precise predictions of the properties and behavior of molecules like this compound.

Machine Learning Applications in Fluorinated Chemistry Research

Machine learning (ML) is rapidly emerging as a powerful tool in fluorinated chemistry research, offering the potential to significantly accelerate the discovery and characterization of new compounds. research.googleresearchgate.net ML models can be trained on existing experimental and computational data to predict a wide range of molecular properties with high speed and accuracy.

For instance, a machine learning model could be trained to predict the lipophilicity, solubility, or toxicity of novel this compound derivatives based on their molecular structure. This predictive capability can be used to rapidly screen large virtual libraries of compounds, identifying candidates with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for pharmaceutical applications or specific material characteristics. nih.gov

Researchers are actively developing and applying various ML models, including random forests and graph neural networks, to predict the physicochemical and biological properties of molecules. chemrxiv.org The performance of these models is often evaluated on their ability to predict properties for molecules that are structurally different from the training data, which is a crucial test of their real-world applicability. chemrxiv.org

The table below provides a conceptual overview of how different machine learning models could be applied to predict key properties of this compound and its derivatives, along with the type of input data that would be required.

Machine Learning ModelPredicted PropertyRequired Input DataPotential Impact
Random ForestAqueous SolubilityMolecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors)Rapidly identify derivatives with improved solubility for formulation development.
Graph Neural Network (GNN)Binding Affinity to a Target ProteinMolecular graph representation of the compound and the protein binding siteAccelerate drug discovery by predicting the efficacy of new drug candidates.
Support Vector Machine (SVM)Toxicity Classification (e.g., toxic/non-toxic)Structural fingerprints and calculated physicochemical propertiesEarly-stage identification of potentially harmful compounds to reduce late-stage failures.
Deep Neural Network (DNN)Infrared Spectra Prediction3D molecular coordinates and atomic numbersAid in the structural characterization of newly synthesized compounds.

The integration of machine learning with computational chemistry holds immense promise for advancing our understanding of this compound and the broader class of perfluorinated compounds, enabling the design of new molecules with optimized properties for a wide range of applications.

Emerging Research Directions and Future Perspectives for Tridecafluoroheptanamide

Development of Tridecafluoroheptanamide in Functional Materials Science

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli. The incorporation of highly fluorinated moieties, such as the tridecafluoroheptyl group in this compound, into polymers and coatings can impart unique and desirable surface properties. Research in this area is focused on leveraging these characteristics for advanced applications.

The primary driver for using fluorinated compounds in materials science is their ability to create surfaces with very low surface energy, leading to hydrophobicity and oleophobicity. Functional polymers and coatings containing perfluoroalkyl chains are known to be water-repellent, stain-resistant, and chemically inert. bohrium.com Future research could explore the use of this compound as a monomer or a functional additive in the synthesis of advanced polymers. For example, it could be incorporated into acrylic or urethane (B1682113) backbones to create durable, low-surface-energy coatings for textiles, architectural surfaces, or medical devices. nih.gov

The development of these materials involves synthesizing polymers and characterizing their surface properties. Key research activities would include investigating polymerization techniques to incorporate the amide, studying the resulting polymer's thermal and chemical stability, and quantifying its surface properties.

Table 1: Potential Applications of this compound in Functional Materials

Potential Application Key Property Conferred by Fluorinated Moiety Research Focus
Protective Coatings Hydrophobicity, Oleophobicity, Chemical Resistance Synthesis of fluorinated polymers for durable, self-cleaning, and anti-graffiti surfaces. bohrium.com
Biomedical Devices Biocompatibility, Anti-fouling Surface modification of implants or surgical tools to reduce protein adhesion and bacterial biofilm formation. nih.gov
Advanced Textiles Water and Stain Repellency Creating high-performance fabrics for outdoor gear or medical textiles that resist wetting and contamination.

| Functional Membranes | Controlled Permeability, Chemical Stability | Development of robust membranes for separation processes in harsh chemical environments. |

Potential Research in Agrochemical Applications

The efficacy of agrochemicals, such as herbicides and pesticides, is often dependent on their ability to wet and adhere to plant surfaces, particularly those with waxy cuticles. Surfactants are critical components of agrochemical formulations, acting as adjuvants to improve the performance of the active ingredients by reducing surface tension and enhancing spreading and penetration. shreechem.ingoogle.com

Fluorinated surfactants are particularly effective at reducing surface tension, even at very low concentrations. google.comresearchgate.net Research into this compound could explore its potential as a novel surfactant or co-formulant in agrochemical products. Its amphiphilic structure, combining a polar amide head with a non-polar, fluorinated tail, is characteristic of surfactants. Studies have shown that fluorinated non-ionic surfactants can significantly enhance the efficacy of post-emergence herbicides, allowing for reduced application rates. researchgate.net

Table 2: Research Areas for this compound in Agrochemicals

Research Area Objective Key Performance Metric
Adjuvant Efficacy Enhance the biological activity of herbicides or pesticides. Increased weed/pest mortality at lower active ingredient concentrations. researchgate.net
Wetting and Spreading Improve coverage of spray solutions on waxy leaf surfaces. Measurement of contact angle and spread area of droplets.
Penetration Enhancement Increase the uptake of active ingredients into the plant tissue. Quantification of active ingredient absorption into leaves.

| Formulation Stability | Ensure the stability and homogeneity of agrochemical concentrates and spray mixtures. | Emulsion stability tests, particle size analysis. google.com |

Advanced Computational and Machine Learning-Guided Synthesis Strategies

The synthesis of complex organofluorine compounds can be challenging and resource-intensive. cas.cn Advanced computational chemistry and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic pathways. nih.gov These strategies can be applied to develop efficient and novel methods for producing this compound.

Machine learning models can be trained on existing reaction data to predict the outcomes of chemical reactions, including yield and selectivity, under various conditions. For organofluorine chemistry, ML algorithms can help navigate the complex reaction landscape to identify high-yielding conditions for fluorination reactions. acs.org For instance, a neural network model could be developed to predict the success of different amidation strategies using fluorinated precursors, saving significant time and resources in the laboratory. rsc.org

The process typically involves:

Data Collection : Gathering a large dataset of related chemical reactions from literature and experimental results.

Feature Engineering : Representing molecules and reaction conditions as numerical inputs (descriptors) that a machine can understand.

Model Training : Using algorithms like neural networks or random forests to learn the relationship between the inputs (reactants, conditions) and the output (yield, product). nih.gov

Prediction and Optimization : Using the trained model to predict the outcome for new, untested reactions and to identify the optimal set of conditions for synthesizing this compound.

This data-driven approach allows researchers to explore a vast chemical space virtually, prioritizing the most promising synthetic routes for experimental validation. nih.gov

Table 3: Machine Learning Workflow for this compound Synthesis

Step Description Example Tools/Algorithms
1. Data Acquisition Compile a database of amidation and fluorination reactions. Chemical literature databases (e.g., Reaxys), electronic lab notebooks.
2. Molecular Representation Convert chemical structures into machine-readable formats. SMILES strings, molecular fingerprints, quantum chemical descriptors.
3. Model Development Train a predictive model on the reaction dataset. Deep Neural Networks (DNNs), Gradient Boosting, Support Vector Machines. rsc.org
4. Condition Optimization Predict reaction yields under different temperatures, solvents, and catalysts. Bayesian optimization, genetic algorithms.

| 5. Experimental Validation | Synthesize this compound using the ML-predicted optimal conditions. | Laboratory synthesis and product characterization (NMR, MS). |

Interdisciplinary Research Collaborations for Comprehensive Understanding

Addressing the multifaceted challenges and opportunities presented by this compound requires a deeply integrated, interdisciplinary approach. The complexity of PFAS research, from synthesis and application to environmental fate and remediation, extends beyond the scope of any single discipline. nih.gov

Effective research collaborations are essential for a comprehensive understanding. For example:

Chemists and Materials Scientists : Synthetic chemists can develop novel methods for producing this compound, guided by computational models, while materials scientists can incorporate it into functional polymers and coatings, characterizing their performance.

Environmental Engineers and Toxicologists : Engineers can develop and test the remediation technologies needed to treat potential contamination, while toxicologists study the compound's interaction with biological systems to inform risk assessment. remediation-technology.com

Agricultural Scientists and Formulation Chemists : Agrochemical researchers can evaluate the efficacy of this compound as an adjuvant, working with formulation chemists to develop stable and effective products. google.com

Data Scientists and Experimental Chemists : Computational experts can build predictive machine learning models that guide experimental chemists toward the most efficient synthesis and application strategies, creating a rapid feedback loop between prediction and validation. nih.gov

Institutions are increasingly forming dedicated, interdisciplinary teams to tackle the broad challenges of PFAS. Research initiatives at places like the Colorado School of Mines and Purdue University bring together experts from civil and environmental engineering, chemistry, and health sciences to work on PFAS detection, remediation, and risk assessment. remediation-technology.compurdue.edu The North Carolina PFAS Testing (PFAST) Network is another example of a state-funded collaboration among universities to address PFAS contamination through shared expertise and instrumentation. sepscience.com Such collaborative frameworks are crucial for advancing the science of specific compounds like this compound in a responsible and holistic manner.

Q & A

Q. What experimental methodologies are recommended for verifying the chemical structure of tridecafluoroheptanamide?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-validate spectral data with reference standards from authoritative databases like the NIST Chemistry WebBook . For reproducibility, document solvent systems, acquisition parameters (e.g., pulse sequences for NMR), and calibration protocols for instruments.

Q. How should researchers design a controlled synthesis protocol for this compound to ensure purity and yield?

Use a stepwise approach:

  • Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) to identify critical parameters.
  • Monitor reaction progress with thin-layer chromatography (TLC) or in-situ FTIR.
  • Purify the product using recrystallization or column chromatography, and validate purity via HPLC with UV detection (λ = 254 nm) .
  • Report yields as mean ± standard deviation across triplicate trials.

Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?

Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile residues. Calibrate instruments using certified reference materials and include recovery studies (spiked samples) to validate accuracy (85–115% recovery range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

Conduct a systematic review:

  • Compare experimental conditions (e.g., solvent polarity, temperature) and measurement techniques (e.g., shake-flask vs. chromatographic methods for logP).
  • Perform meta-analysis using statistical tools (e.g., ANOVA) to assess variability sources.
  • Replicate conflicting studies under standardized protocols and publish raw datasets with error margins .

Q. What strategies are effective for analyzing the environmental fate of this compound in multi-compartment systems (e.g., soil-water interfaces)?

Develop a tiered approach:

  • Use laboratory-scale microcosms to simulate environmental matrices under controlled conditions (pH, organic matter content).
  • Apply isotopic labeling (e.g., ¹³C) to track degradation pathways via LC-MS.
  • Integrate computational models (e.g., quantitative structure-activity relationships, QSARs) to predict long-term bioaccumulation potential .

Q. How can researchers address challenges in reproducibility when scaling up this compound synthesis from lab to pilot-scale reactors?

Implement quality-by-design (QbD) principles:

  • Characterize critical process parameters (CPPs) such as mixing efficiency and heat transfer coefficients using computational fluid dynamics (CFD).
  • Validate scalability via batch consistency tests (e.g., ≤5% variability in yield/purity between lab and pilot batches).
  • Document deviations using failure mode and effects analysis (FMEA) frameworks .

Q. What multidisciplinary approaches are recommended for studying this compound’s interactions with biological systems?

Combine in vitro and in silico methods:

  • Perform cytotoxicity assays (e.g., MTT assay) with human cell lines, paired with molecular docking simulations to identify binding affinities.
  • Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe fluorine-protein interactions at atomic resolution.
  • Publish negative results to mitigate publication bias .

Methodological Guidance

Q. How should conflicting data on this compound’s thermal stability be addressed in peer-reviewed publications?

Adopt a transparency-focused methodology:

  • Disclose all raw data (e.g., differential scanning calorimetry thermograms) in supplementary materials.
  • Discuss potential confounding factors (e.g., sample hydration, heating rates).
  • Propose a consensus protocol for future studies, emphasizing ISO/IEC 17025 accreditation for thermal analysis labs .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values.

  • Validate assumptions via residual analysis and Kolmogorov-Smirnov tests for normality.
  • Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How can researchers ensure compliance with ethical and reporting standards when publishing this compound data?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit spectral data in public repositories (e.g., PubChem, ChemSpider).
  • Adhere to journal-specific guidelines for table formatting (e.g., significant figures aligned with instrument precision) and figure accessibility (e.g., colorblind-friendly palettes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.